1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H11F3O3 It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of cyclohexane derivatives followed by hydroxylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and trifluoromethylating agents like trifluoromethyl iodide. The hydroxylation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Industrial production methods may involve similar steps but optimized for large-scale synthesis with considerations for cost, yield, and safety .
Chemical Reactions Analysis
1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, which can influence its lipophilicity and chemical behavior.
1-Hydroxy-4-(trifluoromethyl)benzene-1-carboxylic acid: Has a benzene ring instead of a cyclohexane ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its combination of functional groups and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)5-1-3-7(14,4-2-5)6(12)13/h5,14H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXZMNUYOZBCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341606-13-0 |
Source
|
Record name | 1-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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